

# The Pharmacokinetics of Dexlansoprazole: A Dual Delayed-Release Formulation

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An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**Dexlansoprazole**, the R-enantiomer of lansoprazole, is a proton pump inhibitor (PPI) distinguished by its unique dual delayed-release (DDR) formulation. This design incorporates two types of enteric-coated granules that release the drug at different pH levels in the small intestine, leading to a prolonged plasma concentration profile and extended duration of acid suppression. This technical guide provides a comprehensive overview of the pharmacokinetics of **dexlansoprazole** DDR, detailing its mechanism of action, absorption, distribution, metabolism, and excretion. It includes a summary of key pharmacokinetic parameters from clinical studies, detailed experimental protocols, and visual diagrams to illustrate the drug's behavior and metabolic pathways.

### **Mechanism of Action**

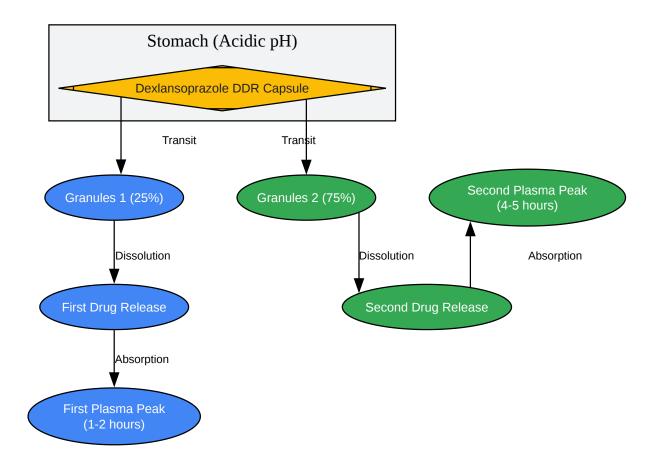
**Dexlansoprazole** is a substituted benzimidazole that suppresses gastric acid secretion by specifically inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell.[1] This enzyme is the final step in gastric acid production, and its inhibition characterizes **dexlansoprazole** as a gastric proton-pump inhibitor.[1]

The dual delayed-release formulation is designed to prolong the plasma concentration-time profile of the drug.[2][3][4] The capsule contains two types of enteric-coated granules:



- First Release (25% of the dose): These granules are designed to release **dexlansoprazole** in the proximal duodenum at a pH of approximately 5.5.[5][6] This results in the first peak plasma concentration occurring 1 to 2 hours after administration.[1][5][6][7]
- Second Release (75% of the dose): The remaining granules release the drug further down the small intestine, where the pH is around 6.75.[5][6] This leads to a second peak in plasma concentration within 4 to 5 hours post-dosing.[1][5][6][7]

This sequential release provides therapeutic plasma concentrations for a longer duration compared to conventional single-release PPIs.[3][8]



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**Figure 1:** Dual Delayed-Release Mechanism of **Dexlansoprazole**.

### **Pharmacokinetic Profile**



### **Absorption**

The dual delayed-release formulation results in a plasma concentration-time profile with two distinct peaks.[1][7][9] The first peak appears 1-2 hours after administration, and the second occurs 4-5 hours post-dose.[1][7][9] **Dexlansoprazole** demonstrates approximate dose proportionality for mean peak plasma concentration (Cmax) and area under the plasma-concentration time curve (AUC).[2][10] After multiple once-daily doses, no significant accumulation of **dexlansoprazole** is observed.[1][9]

### **Distribution**

Once absorbed, **dexlansoprazole** is highly bound to plasma proteins, with binding estimated at 96% to 99%.[11] Following consecutive doses, the volume of distribution is approximately 40 liters.[11]

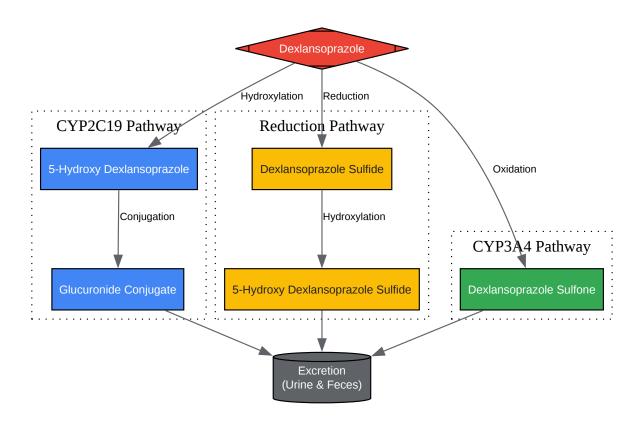
#### Metabolism

**Dexlansoprazole** is extensively metabolized in the liver to inactive metabolites through oxidation, reduction, and subsequent formation of sulfate, glucuronide, and glutathione conjugates.[6][7] The primary metabolic pathway involves the cytochrome P450 (CYP) enzyme system.[7][12]

- CYP2C19: This polymorphic enzyme is mainly responsible for hydroxylation.[6][7][12]
- CYP3A4: This enzyme is involved in the oxidation of dexlansoprazole to its sulfone metabolite.[6][7][12]

The metabolic profile can vary depending on an individual's CYP2C19 metabolizer status. In extensive metabolizers, the main metabolites are 5-hydroxy **dexlansoprazole** and its glucuronide conjugate.[6][13] In poor metabolizers, the **dexlansoprazole** sulfone metabolite is more predominant.[6][13]





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**Figure 2:** Simplified Metabolic Pathways of **Dexlansoprazole**.

### **Excretion**

Following administration of radiolabeled **dexlansoprazole**, approximately 51% of the radioactivity is recovered in urine and 48% in feces.[13] Unchanged **dexlansoprazole** is not detected in urine.[13] The primary metabolites found in urine include glucuronide and sulfide conjugates.[13] In feces, both the parent drug and several metabolites are present, with 5-hydroxy **dexlansoprazole** sulfide and **dexlansoprazole** sulfide being predominant.[13] The elimination half-life is approximately 1 to 2 hours in healthy subjects and patients with symptomatic GERD.[1][9]

## **Quantitative Pharmacokinetic Data**

The pharmacokinetic parameters of **dexlansoprazole** have been evaluated in numerous clinical trials. The tables below summarize key data from studies assessing different



formulations and the effects of food.

Table 1: Pharmacokinetic Parameters of **Dexlansoprazole** 30 mg Formulations (Day 1, Fasted State)

Formulation	Cmax (ng/mL)	AUC∞ (ng·hr/mL)	Tmax (hr)	T½ (hr)
Orally Disintegrating Tablet (ODT)	688	3048	4.0 (median)	~1.4
Capsule	~508	3212	5.0 (median)	~1.4

Data sourced from a study comparing ODT and capsule formulations.[14][15]

Table 2: Effect of a High-Fat Meal on **Dexlansoprazole** 90 mg Pharmacokinetics

Dosing Condition	Cmax (% Increase)	AUC (% Increase)
5 min before meal	12% - 31%	9% - 21%
30 min before meal	12% - 31%	9% - 21%
30 min after meal	12% - 31%	9% - 21%

Data represents the range of increases observed across different fed regimens compared to the fasted state.[16][17] While food increases systemic exposure, the effect on intragastric pH is not considered clinically relevant.[17][18]

Table 3: Steady-State Pharmacokinetic Parameters (Day 5) for Dexlansoprazole MR



Dose	Cmax (ng/mL)	AUC24 (ng·h/mL)
30 mg	658 (43%)	3275 (51%)
60 mg	1397 (36%)	6529 (42%)
90 mg	1894 (32%)	8863 (39%)
120 mg	2261 (31%)	10738 (35%)

Values are presented as Mean (% Coefficient of Variation). Data from a combined analysis of two randomized controlled trials.[7][10]

### **Experimental Protocols**

The characterization of **dexlansoprazole** pharmacokinetics relies on well-defined clinical trial methodologies. Below are representative protocols derived from published studies.

### **Bioequivalence and Food Effect Studies**

- Study Design: Typically open-label, single-dose, randomized, crossover studies.[14][16][17]
  For multiple-dose studies, a washout period of at least 7 days is implemented between treatment periods.[15]
- Subject Population: Healthy adult volunteers.[14][16][17] Subjects are often screened for their CYP2C19 metabolizer status.[13]
- Dosing Regimen: Subjects receive a single oral dose of dexlansoprazole (e.g., 30 mg or 90 mg) under different conditions (e.g., fasted, or at various times relative to a high-fat breakfast).[16][17] The fasted state typically requires an overnight fast of at least 10 hours.
  [16]
- Pharmacokinetic Sampling: Serial blood samples are collected at predefined intervals, such as pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, and 24 hours post-dose.[15] Plasma is separated and stored frozen until analysis.
- Analytical Method: Plasma concentrations of dexlansoprazole are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[14][15] The



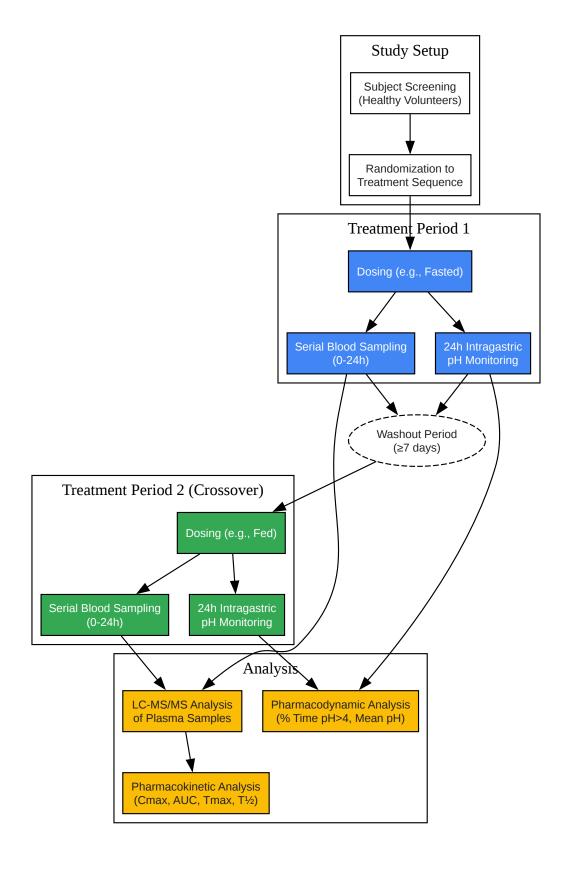




lower limit of quantification is typically around 2.00 ng/mL.[14][15]

 Pharmacodynamic Assessment: Intragastric pH is monitored continuously over a 24-hour period using a single-channel antimony probe attached to a data recorder.[14][16] Key parameters include the percentage of time intragastric pH > 4 and the mean 24-hour intragastric pH.[2][16]





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Figure 3: Workflow for a Crossover Pharmacokinetic/Pharmacodynamic Study.



### Conclusion

The dual delayed-release formulation of **dexlansoprazole** provides a unique pharmacokinetic profile characterized by two distinct plasma concentration peaks, leading to an extended duration of acid suppression. This allows for flexible, once-daily dosing that can be administered without regard to the timing of meals in most patients.[17][18] Its metabolism is primarily mediated by the CYP2C19 and CYP3A4 enzyme systems. A thorough understanding of these pharmacokinetic properties is essential for drug development professionals and researchers in the field of gastroenterology and clinical pharmacology.

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